1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone
Description
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone is a substituted acetophenone derivative featuring a benzyloxy group at the 3-position of a phenyl ring, which is further attached to a 2-thienyl moiety. The benzyloxy group enhances lipophilicity, while the thienyl ring introduces electronic diversity, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C19H16O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[5-(3-phenylmethoxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C19H16O2S/c1-14(20)18-10-11-19(22-18)16-8-5-9-17(12-16)21-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3 |
InChI Key |
LUSIXIZJSOWRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves the Suzuki–Miyaura coupling reaction. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of a thienylboronic acid with a benzyloxyphenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and catalyst recycling are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone depends on its application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyloxy Acetophenones
Compounds with benzyloxy-substituted phenyl ethanone scaffolds share structural similarities but differ in substituent positions and functional groups. Key examples include:
Notes:
- The addition of a thienyl group increases molecular weight (~296.35*) compared to simpler benzyloxy acetophenones.
- Substituent positions (e.g., 3-benzyloxy vs. 5-benzyloxy) significantly affect electronic properties and biological activity. For example, 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethanone demonstrated anti-allergic effects in RBL-2H3 cell assays .
Thienyl-Substituted Ethanones
Thiophene-containing ethanones exhibit distinct electronic profiles due to sulfur’s electronegativity and aromaticity:
Comparison Highlights :
- The trifluoromethyl group in 1-[5-(CF₃)-2-thienyl]ethanone introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the benzyloxy-phenyl-thienyl hybrid .
Pharmacological Activity Comparisons
- Anti-Allergic Activity: 1-(4-Hydroxy-3-methoxyphenyl)ethanone (compound 8 in ) reduced histamine release in RBL-2H3 cells, suggesting methoxy and hydroxy groups synergize for bioactivity . The benzyloxy-thienyl hybrid may exhibit enhanced membrane permeability due to higher lipophilicity.
- Anticonvulsant Potential: Semicarbazone derivatives of ethanones (e.g., N1-{5-indolyl-thiadiazolyl}ethanones) showed efficacy in MES and scPTZ models, indicating that heterocyclic substituents modulate CNS activity .
Biological Activity
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone, a compound with a complex structure, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone features a thienyl ring and a benzyloxyphenyl moiety, contributing to its potential biological activities. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and WM266.4 (melanoma).
- Case Study : A derivative demonstrated an IC50 value of 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity. This suggests that modifications in the thienyl and phenyl groups can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone have also been investigated. Compounds with similar scaffolds have shown effectiveness against various bacterial strains.
- Research Findings : In one study, a compound exhibited an MIC (Minimum Inhibitory Concentration) value of 31.25 μg/mL against Salmonella typhimurium and Proteus vulgaris, outperforming conventional antibiotics . This highlights the potential of these compounds as alternatives in treating resistant bacterial infections.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone may possess anti-inflammatory properties.
- Biological Evaluation : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting their utility in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of thienyl ring | Enhances anticancer activity |
| Benzyloxy substitution | Improves antimicrobial efficacy |
| Halogen substitutions | Modulates anti-inflammatory properties |
The above table summarizes how specific structural features influence the biological activities of compounds related to 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone.
Molecular Docking Studies
Molecular docking studies provide insights into the interaction mechanisms of these compounds with their biological targets. For example, docking simulations have indicated strong binding affinities to key enzymes involved in cancer proliferation and inflammation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
